
3-(Pyrimidin-2-yl)acrylic acid
Vue d'ensemble
Description
3-(Pyrimidin-2-yl)acrylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as pyrimidine acrylic acid and is a derivative of pyrimidine.
Applications De Recherche Scientifique
Chemistry and Biochemistry
3-(Pyrimidin-2-yl)acrylic acid and related compounds have been extensively studied for their chemical and biochemical properties. For example, acrylamide, a closely related compound, is used worldwide to synthesize polyacrylamide, which finds numerous applications as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. The comprehensive review by Friedman (2003) details the chemistry, metabolism, pharmacology, and toxicology of acrylamide, shedding light on its wide-ranging applications and the necessity for understanding its role in human health (Friedman, 2003).
Water and Wastewater Treatment
The synthesis and application of polyacrylamide, derived from acrylamide, play a crucial role in water and wastewater treatment processes. Taeymans et al. (2004) provide an industry perspective on research, analysis, formation, and control of acrylamide, mainly focusing on its applications in water treatment, pulp and paper processing, and mining and mineral processing (Taeymans et al., 2004).
Biotechnological Routes
The conversion of biomass to valuable chemicals, including lactic acid, highlights the potential of biotechnological applications for 3-(Pyrimidin-2-yl)acrylic acid derivatives. Gao et al. (2011) reviewed the production of lactic acid from biomass, indicating the significance of acrylic acid derivatives in green chemistry and their potential replacement of chemical routes with biotechnological processes (Gao, Ma, & Xu, 2011).
Anticancer Agents
The anticancer potential of cinnamic acid derivatives, which share structural similarities with 3-(Pyrimidin-2-yl)acrylic acid, was reviewed by De, Baltas, and Bedos-Belval (2011). These derivatives have shown significant promise in medicinal research as synthetic antitumor agents, indicating the broader applicability of acrylic acid derivatives in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Propriétés
IUPAC Name |
(E)-3-pyrimidin-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLPYNNSGRACAE-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557754 | |
| Record name | (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yl)acrylic acid | |
CAS RN |
408533-41-5 | |
| Record name | (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




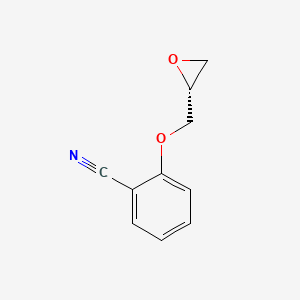


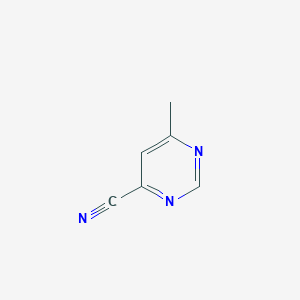
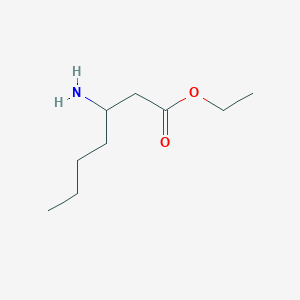
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B1611234.png)



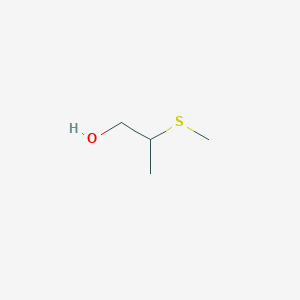
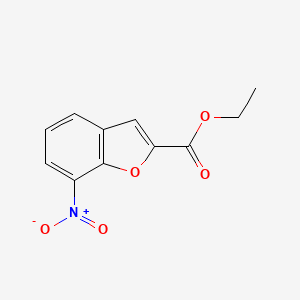

![Benzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B1611242.png)